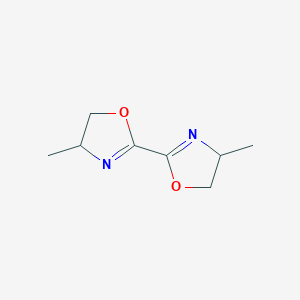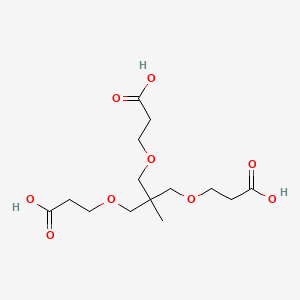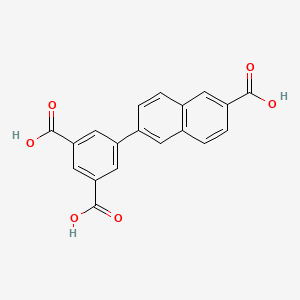![molecular formula C18H19ClN2O2 B12499211 (2-Chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12499211.png)
(2-Chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 2-chlorobenzoyl group and a 4-methoxyphenyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine typically involves the reaction of 2-chlorobenzoyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-Hydroxybenzoyl)-4-(4-Methoxyphenyl)Piperazine.
Reduction: Formation of 1-(2-Hydroxybenzyl)-4-(4-Methoxyphenyl)Piperazine.
Substitution: Formation of 1-(2-Substituted Benzoyl)-4-(4-Methoxyphenyl)Piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1-(2-Chlorobenzoyl)-4-Phenylpiperazine
- 1-(2-Chlorobenzoyl)-4-(4-Hydroxyphenyl)Piperazine
- 1-(2-Chlorobenzoyl)-4-(4-Methylphenyl)Piperazine
Comparison: 1-(2-Chlorobenzoyl)-4-(4-Methoxyphenyl)Piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C18H19ClN2O2 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3 |
Clave InChI |
GJFPBXNWZKIQDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B12499132.png)
![N-{1-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499138.png)


![1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine](/img/structure/B12499158.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12499176.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12499190.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}glycinamide](/img/structure/B12499195.png)

![Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499207.png)
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12499208.png)

